molecular formula C16H17NO2S B2397825 N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide CAS No. 1235655-43-2

N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B2397825
CAS No.: 1235655-43-2
M. Wt: 287.38
InChI Key: RISNDUHWAHKMOJ-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide is a synthetic organic compound that features a cyclopropyl group, a phenoxy group, and a thiophen-3-ylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available starting materials.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group may confer rigidity to the molecule, enhancing its binding affinity to certain targets, while the phenoxy and thiophen-3-ylmethyl groups could participate in specific interactions with the target site.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-phenoxyacetamide: Lacks the thiophen-3-ylmethyl group.

    N-cyclopropyl-2-phenoxy-N-methylacetamide: Has a methyl group instead of the thiophen-3-ylmethyl group.

    N-cyclopropyl-2-phenoxy-N-(furan-3-ylmethyl)acetamide: Contains a furan ring instead of a thiophene ring.

Uniqueness

N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide is unique due to the presence of the thiophen-3-ylmethyl group, which can impart distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity and interactions with molecular targets, potentially leading to different biological or material properties.

Properties

IUPAC Name

N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-16(11-19-15-4-2-1-3-5-15)17(14-6-7-14)10-13-8-9-20-12-13/h1-5,8-9,12,14H,6-7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISNDUHWAHKMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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